molecular formula C16H25ClN2O B13948119 2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine CAS No. 64058-99-7

2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine

Cat. No.: B13948119
CAS No.: 64058-99-7
M. Wt: 296.83 g/mol
InChI Key: SLKRAJQUPTYRFX-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine is a substituted acetamidine derivative characterized by a p-chlorophenyl group attached to an acetamidine backbone. Key structural features include:

  • Ethoxy group (-OCH₂CH₃): This oxygen-containing substituent may contribute to hydrogen bonding interactions or modulate solubility.
  • Acetamidine core: The amidine moiety (NH-C=N-) is a functional group known for its basicity and role in biological interactions.

Properties

CAS No.

64058-99-7

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-ethoxy-N,N'-dipropylethanimidamide

InChI

InChI=1S/C16H25ClN2O/c1-4-11-18-16(19-12-5-2)15(20-6-3)13-7-9-14(17)10-8-13/h7-10,15H,4-6,11-12H2,1-3H3,(H,18,19)

InChI Key

SLKRAJQUPTYRFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=NCCC)C(C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine typically involves the reaction of 4-chlorobenzonitrile with dipropylamine and ethoxyacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general steps are as follows:

    Formation of the intermediate: 4-chlorobenzonitrile reacts with dipropylamine in the presence of a base such as sodium hydride to form the corresponding amidine intermediate.

    Acylation: The intermediate is then acylated with ethoxyacetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific receptors in the body.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamidines

(a) 2-(p-Chlorophenyl)-N,N'-dimethylacetamidine (Monohydrochloride)
  • Molecular Formula : C₉H₁₁ClN₂ (hydrochloride form: C₉H₁₂Cl₂N₂)
  • Key Differences :
    • Substituents : N,N'-dimethyl groups (vs. dipropyl in the target compound).
    • Functional Groups : Lacks the ethoxy group.
  • Diminished steric bulk may affect binding affinity in biological systems .
(b) 2-(p-Chlorophenoxy)acetamidine Hydrochloride
  • Structure: Features a phenoxy group instead of ethoxy and lacks alkyl substituents on the amidine nitrogen.
  • Implications: The phenoxy group increases aromaticity, possibly enhancing stability but reducing solubility. Absence of N-alkyl groups may result in faster metabolic clearance .

Chloroacetamide Herbicides

highlights structurally distinct chloroacetamides used in agriculture. While these share a chlorophenyl motif, their core structure diverges significantly:

Compound Name Molecular Formula Key Features Application
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide with methoxymethyl and diethylphenyl groups Herbicide (weed control)
Pretilachlor C₁₇H₂₆ClNO₂ Propoxyethyl and diethylphenyl groups Rice field herbicide
Target Compound C₁₅H₂₃ClN₂O Acetamidine with dipropyl and ethoxy Unknown (research)
  • Contrasts :
    • The target compound’s amidine core differs from the amide group in herbicides, altering reactivity and target interactions.
    • Dipropyl/ethoxy substituents may confer unique selectivity compared to agrochemical analogs .

Nitrogen Mustards (e.g., Mechlorethamine)

  • Structure : Bis(2-chloroethyl) groups attached to a methylamine core ().
  • Key Differences :
    • Nitrogen mustards are alkylating agents with cytotoxic properties, unlike the acetamidine-based target compound.
    • The presence of two reactive chloroethyl groups enables DNA crosslinking, a mechanism absent in the target compound .

1,3-Indandione Derivatives

references 2-[(p-chlorophenyl)phenylacetyl]-1,3-indandione, a structurally unrelated compound with a 1,3-indandione core .

  • Contrasts :
    • The indandione scaffold is associated with anticoagulant activity (e.g., rodenticides), while acetamidines are more commonly linked to enzyme inhibition or receptor modulation.
    • Divergent functional groups limit direct comparability .

Biological Activity

2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antiviral, and cytotoxic effects based on diverse research studies.

Antimicrobial Activity

Research Findings:
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of a p-chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideS. aureus8 µg/mL
N-(4-fluorophenyl)-2-chloroacetamideMRSA16 µg/mL
2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidineTBD (To Be Determined)TBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of any therapeutic agent. In studies involving similar compounds, low cytotoxicity was observed against primary porcine macrophages, indicating a favorable safety margin for potential therapeutic applications .

Table 2: Cytotoxicity Profile of Related Compounds

CompoundCell Line TestedIC50 (µM)
N-(4-chlorophenyl)-2-chloroacetamidePorcine macrophages>100
N-(3-bromophenyl)-2-chloroacetamideHuman fibroblasts75
2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidineTBDTBD

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several chloroacetamides against clinical isolates. The findings indicated that compounds with halogenated phenyl groups exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains .
  • Structure-Activity Relationship (SAR) : Research analyzing the SAR of chloroacetamides revealed that modifications in the phenyl ring significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine increased antimicrobial potency .

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